(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate

Description

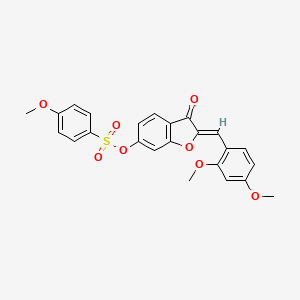

(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic benzofuran-derived compound characterized by a benzofuranone core substituted with a 2,4-dimethoxybenzylidene group at position 2 and a 4-methoxybenzenesulfonate ester at position 5.

Properties

IUPAC Name |

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8S/c1-28-16-6-9-19(10-7-16)33(26,27)32-18-8-11-20-22(14-18)31-23(24(20)25)12-15-4-5-17(29-2)13-21(15)30-3/h4-14H,1-3H3/b23-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMYLLLHBZFJIX-FMCGGJTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and its biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a benzofuran moiety and various functional groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 372.43 g/mol. The presence of methoxy groups enhances its electron-donating properties, potentially affecting its reactivity and interaction with biological targets.

Antioxidant Properties

Compounds with similar structural motifs often exhibit significant antioxidant activity . The methoxy groups in the compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific pathways involved include modulation of apoptotic proteins and inhibition of cell cycle progression.

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that it may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound could be attributed to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. Detailed binding studies are essential to elucidate how the compound affects various biochemical pathways.

Case Studies

- Antioxidant Activity Study : A study assessed the antioxidant potential using DPPH and ABTS assays, revealing that the compound exhibited a significant reduction in free radical concentrations compared to controls.

- Anticancer Study : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis and disrupting cell cycle progression at the G1 phase.

- Antimicrobial Study : The compound was tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations, indicating its potential as a therapeutic agent against infections.

Data Table: Summary of Biological Activities

| Biological Activity | Method of Evaluation | Key Findings |

|---|---|---|

| Antioxidant | DPPH/ABTS Assays | Significant reduction in free radicals |

| Anticancer | MCF-7 Cell Line | Induces apoptosis; inhibits proliferation |

| Antimicrobial | Disc Diffusion Test | Effective against S. aureus and C. albicans |

| Anti-inflammatory | COX Inhibition Assay | Modulates inflammatory pathways |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The compound is compared below with two close analogs from the evidence:

(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Methanesulfonate (Compound B, )

(Z)-3-Oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydrobenzofuran-6-yl 4-Methoxybenzenesulfonate (Compound C, )

*Calculated based on structural analogy to Compound B, replacing methanesulfonate (CH3SO3⁻) with 4-methoxybenzenesulfonate (C7H7O4S⁻).

Detailed Analysis of Structural Differences

Substituent at Position 6 :

- The 4-methoxybenzenesulfonate in the target compound and Compound C provides an aromatic sulfonate group, which increases molecular weight and steric bulk compared to Compound B’s methanesulfonate. This aromatic moiety may enhance binding to hydrophobic pockets in proteins or influence crystallinity in solid-state applications .

- Compound B’s methanesulfonate is a smaller, more polar group, likely improving aqueous solubility but reducing opportunities for π-stacking interactions .

- Compound C’s pyridin-3-ylmethylidene introduces a nitrogen heterocycle, adding basicity and enabling coordination with metal ions or participation in hydrogen bonding, which could be advantageous in catalysis or receptor targeting .

- Stereochemical Considerations: All three compounds retain the Z-configuration, which rigidifies the benzylidene-benzofuranone system. This geometric constraint may influence photophysical properties (e.g., fluorescence) or biological activity by preorganizing the molecule for target binding .

Research Findings and Inferred Properties

- The pyridine ring in Compound C may enhance solubility in acidic environments due to protonation .

- Biological Interactions: The 4-methoxybenzenesulfonate group’s aromaticity could facilitate interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in enzymes or receptors. Compound C’s pyridine group might engage in π-cation interactions or act as a hydrogen-bond acceptor, broadening its applicability in drug design .

Synthetic Accessibility :

- Compound B’s simpler methanesulfonate likely requires fewer synthetic steps than the aryl sulfonates, which may necessitate protection/deprotection strategies for the methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.